![molecular formula C25H24N4O2 B373342 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 380634-42-4](/img/structure/B373342.png)

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

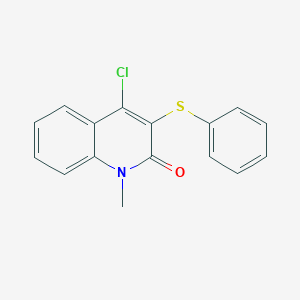

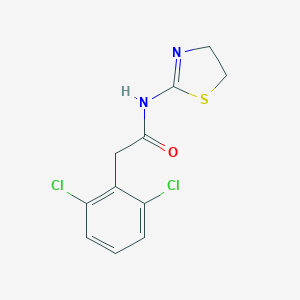

The compound contains several functional groups including a benzimidazole ring, a pyrrolopyridine ring, and a nitrile group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the benzimidazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could increase the compound’s polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

NSC666282 has potential applications in the field of organic synthesis as a catalyst. Its structure, which includes a pyrrolopyridobenzimidazole core, may facilitate the Michael addition of N-heterocycles to chalcones . This type of catalysis is crucial for creating bioactive compounds with high atom efficiency and could be a sustainable alternative in organic synthesis.

Development of Bioactive Compounds

The compound’s ability to bind through hydrogen bonding due to its nitrogen-containing heteroarene units makes it a candidate for the development of new bioactive compounds . These compounds are often sought after for their potential therapeutic applications, including as fungicides, bactericides, and herbicides .

Pharmacological Research

Given its structural similarity to compounds that exhibit a variety of biological effects, NSC666282 could be used in pharmacological research to explore new treatments. Its molecular framework allows for the potential binding with target molecules, which is a desirable feature in drug design .

Material Science

In material science, NSC666282 could be explored for the development of novel materials with specific optical or electronic properties. The compound’s aromatic ether components may contribute to unique interactions at the molecular level, which can be harnessed in material fabrication .

Chemical Education and Research Tools

NSC666282 can serve as a model compound in chemical education to demonstrate various synthetic pathways and reactions. It can also be used in research tools designed to simulate and predict chemical reactions, aiding in the understanding of complex organic transformations .

Green Chemistry

The synthesis of NSC666282 involves green chemistry principles, such as the use of less hazardous substances and the design of energy-efficient processes . This aligns with the growing need for environmentally friendly practices in chemical research and industrial applications.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-16-18-11-13-28(12-10-17-8-9-22(30-2)23(14-17)31-3)25(18)29-21-7-5-4-6-20(21)27-24(29)19(16)15-26/h4-9,14H,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTROTCJGIVMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC5=CC(=C(C=C5)OC)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-1-(4-methylphenyl)-4-oxo-3-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373260.png)

![3-oxo-2-phenyl-3H-benzo[f]chromen-1-yl 4-methylbenzenesulfonate](/img/structure/B373262.png)

![3-Hydroxy-2-[(2,4,5-trichlorophenyl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B373263.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)sulfanyl]benzoic acid](/img/structure/B373280.png)

![2-[(2-Hydroxy-6-oxo-1-cyclohexen-1-yl)sulfanyl]benzoic acid](/img/structure/B373282.png)

![1-(4-Chlorophenyl)-4-methyl-6,8-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B373285.png)

![5-Bromo-5-butyl-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undec-2(7)-ene-4,6-dione](/img/structure/B373286.png)

![Methyl 3-[(4-chlorophenyl)sulfanyl]-2,4-dioxo-6-phenylcyclohexanecarboxylate](/img/structure/B373292.png)